(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-ethoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-ethoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as dimethoxyphenyl, ethoxyphenyl, and phenylimino, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-ethoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include various amines, carboxylic acids, and isocyanides. The reaction conditions often involve polar, aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-ethoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the thiazinane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.
Medicine
The compound’s potential therapeutic properties can be explored in medicinal chemistry. It may serve as a candidate for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-ethoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-ethoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C29H31N3O5S |
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Molecular Weight |
533.6 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-ethoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C29H31N3O5S/c1-4-37-23-12-8-11-22(18-23)30-28(34)26-19-27(33)32(29(38-26)31-21-9-6-5-7-10-21)16-15-20-13-14-24(35-2)25(17-20)36-3/h5-14,17-18,26H,4,15-16,19H2,1-3H3,(H,30,34) |
InChI Key |
NHXOFBMRYZZUBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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